molecular formula C6H12O2 B155557 cis-1,2-Cyclohexanediol CAS No. 1792-81-0

cis-1,2-Cyclohexanediol

Cat. No.: B155557
CAS No.: 1792-81-0
M. Wt: 116.16 g/mol
InChI Key: PFURGBBHAOXLIO-OLQVQODUSA-N
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Description

cis-1,2-Cyclohexanediol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclohexane ring. This compound exists in a cis configuration, where both hydroxyl groups are on the same side of the cyclohexane ring. It is a white to light beige crystalline solid with a melting point of approximately 97-101°C .

Synthetic Routes and Reaction Conditions:

    Hydrolysis of Cyclohexene Oxide: One common method to prepare this compound is through the hydrolysis of cyclohexene oxide. This reaction can be catalyzed by either liquid or solid acids. .

    Dihydroxylation of Cyclohexene: Another method involves the dihydroxylation of cyclohexene using osmium tetroxide (OsO4) as a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of cyclohexene oxide due to its scalability and efficiency. The use of solid acid catalysts in continuous flow reactors is preferred to minimize environmental impact and improve reaction control .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form compounds such as catechol.

    Reduction: Reduction of this compound can yield cyclohexanol, a valuable intermediate in organic synthesis.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Major Products:

    Oxidation: Catechol.

    Reduction: Cyclohexanol.

    Substitution: Halogenated cyclohexanediols, among others.

Mechanism of Action

Mode of Action

cis-1,2-Cyclohexanediol can undergo several reactions due to its two hydroxyl groups. It can participate in dehydration, halogenation, dehydrogenation, and esterification . For instance, it can be converted to catechol through a dehydrogenation process catalyzed by nickel species nanoparticles . Additionally, it can be oxidized by Gluconobacter oxydans (ATCC 621), a type of bacteria .

Biochemical Pathways

This compound is involved in several biochemical pathways. It can be synthesized through the hydrolysis of cyclohexene oxide or the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide . Both reactions can be catalyzed by zeolites under solvent-free conditions . Moreover, this compound can be converted to catechol, a valuable chemical used in various industries .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction it’s involved in. For instance, in the dehydrogenation process, it’s converted into catechol, a compound with various applications in the chemical industry . In the oxidation process by Gluconobacter oxydans, it’s likely that it undergoes a redox reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the hydrolysis of cyclohexene oxide to produce this compound can be effectively conducted by heating in water between 100 and 140 °C . This suggests that temperature is a crucial factor in this reaction. Additionally, the pH level can affect the enzymatic oxidation of this compound by Gluconobacter oxydans .

Properties

IUPAC Name

(1R,2S)-cyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFURGBBHAOXLIO-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016514
Record name rel-(1R,2S)-1,2-Cyclohexanediol
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Acros Organics MSDS]
Record name cis-1,2-Cyclohexanediol
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Vapor Pressure

0.01 [mmHg]
Record name cis-1,2-Cyclohexanediol
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CAS No.

1792-81-0
Record name cis-1,2-Cyclohexanediol
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Record name 1,2-Cyclohexanediol, cis-
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Record name rel-(1R,2S)-1,2-Cyclohexanediol
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Record name 1,2-CYCLOHEXANEDIOL, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cis-1,2-cyclohexanediol?

A1: The molecular formula of this compound is C6H12O2, and its molecular weight is 116.16 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: this compound has been studied using various spectroscopic techniques, including:

  • Rotational Spectroscopy: This method helped identify different conformers of this compound in the gas phase. []
  • Infrared (IR) Spectroscopy: IR spectroscopy has been utilized to study phase transitions in this compound and to monitor its formation during the oxidation of cyclohexene. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR have been employed to determine the structure and stereochemistry of this compound and its derivatives, as well as to study its interaction with cyclodextrins. [, , , ]
  • Mass Spectrometry (MS): MS has been used in conjunction with gas chromatography to identify this compound in complex mixtures and to determine the composition of chromium(V) complexes with this compound. [, ]

Q3: Is this compound stable in aqueous solutions?

A: The stability of this compound in aqueous solutions can vary depending on the pH and the presence of other compounds. Research suggests that phenylarsonic acid derivatives of this compound show varying degrees of stability in acidic and neutral aqueous solutions containing organic co-solvents. []

Q4: Can this compound be used as a ligand in catalytic reactions?

A: Yes, this compound has shown promise as a ligand in copper-catalyzed cross-coupling reactions for the synthesis of aryl, heteroaryl, and vinyl sulfides. Notably, it exhibits higher activity compared to other diols like trans-1,2-cyclohexanediol or ethylene glycol. [, ]

Q5: What is the role of this compound in the oxidation of cyclohexene?

A: this compound is a product of cyclohexene oxidation. Studies investigating the mechanism of cyclohexene oxidation with hydrogen peroxide over mesoporous niobium oxide suggest that this compound is formed through the hydrolysis of 1,2-epoxycyclohexane, which is the initial oxidation product. []

Q6: Have there been any computational studies on this compound?

A6: Yes, computational chemistry methods, particularly density functional theory (DFT) calculations, have been employed to:

  • Investigate the conformational space of this compound and determine the relative energies of different conformers. []
  • Study the self-recognition of this compound and understand the preference for homochiral or heterochiral dimer formation. []

Q7: How does the cis configuration of 1,2-cyclohexanediol influence its properties compared to its trans isomer?

A7: The cis configuration significantly impacts the reactivity and interactions of 1,2-cyclohexanediol:

  • Acetalization: Trans-1,2-cyclohexanediol predominantly forms 1,4,5,8-tetraoxadecalins upon reaction with glyoxal, while this compound yields mainly 2,2′-bi-1,3-dioxolanes. [, ]
  • Ligand Activity: In copper-catalyzed sulfide synthesis, this compound demonstrates superior activity as a ligand compared to its trans counterpart, highlighting the importance of the cis configuration for effective metal coordination. []

Q8: Does the presence of a phenyl substituent affect the properties of this compound?

A8: Introducing a phenyl substituent to this compound, as in 1-phenyl-cis-1,2-cyclohexanediol, leads to:

  • Conformational Locking: The phenyl group restricts the conformational flexibility of the molecule compared to unsubstituted this compound. []
  • Impact on Self-Recognition: 1-phenyl-cis-1,2-cyclohexanediol exhibits a preference for homochiral dimer formation, unlike the unsubstituted this compound, which favors heterochiral dimers. []

Q9: What is the solubility of this compound in different solvents?

A: While specific solubility data is limited in the provided research, it is known that this compound exhibits solubility in methanol and water. [, , ]

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